molecular formula C13H12N6O3S2 B11296328 Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate

Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate

Cat. No.: B11296328
M. Wt: 364.4 g/mol
InChI Key: KRWYSAXYGCESNX-UHFFFAOYSA-N
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Description

Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and their derivatives, such as:

Uniqueness

Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H12N6O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[[7-oxo-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C13H12N6O3S2/c1-22-10(21)7-24-13-17-11-16-8(5-9(20)19(11)18-13)6-23-12-14-3-2-4-15-12/h2-5H,6-7H2,1H3,(H,16,17,18)

InChI Key

KRWYSAXYGCESNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=NC(=CC(=O)N2N1)CSC3=NC=CC=N3

Origin of Product

United States

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